

Technical Guide: Synthesis of 5- Isothiazoleacetic Acid

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Compound of Interest

Compound Name: 5-Isothiazoleacetic acid

CAS No.: 10271-84-8

Cat. No.: B3374640

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Executive Summary & Strategic Analysis

Target Molecule: **5-Isothiazoleacetic acid** CAS Registry Number: 7716-59-8 (Generic for isomers, specific 5-isomer requires structural verification) Core Challenge: The isothiazole ring is susceptible to nucleophilic attack at the sulfur atom (ring cleavage) and metallation at the C-5 ring position versus the C-5 methyl group.

Strategic Disconnections:

- Homologation (Route A): Extending the carbon chain of Isothiazole-5-carboxylic acid via Arndt-Eistert synthesis. This is the most reliable method for generating the acetic acid moiety without compromising ring integrity.
- Lateral Lithiation (Route B): Direct functionalization of 5-methylisothiazole. This requires precise kinetic control (LDA at -78°C) to favor methyl deprotonation over ring metallation or cleavage.

Retrosynthetic Logic Diagram

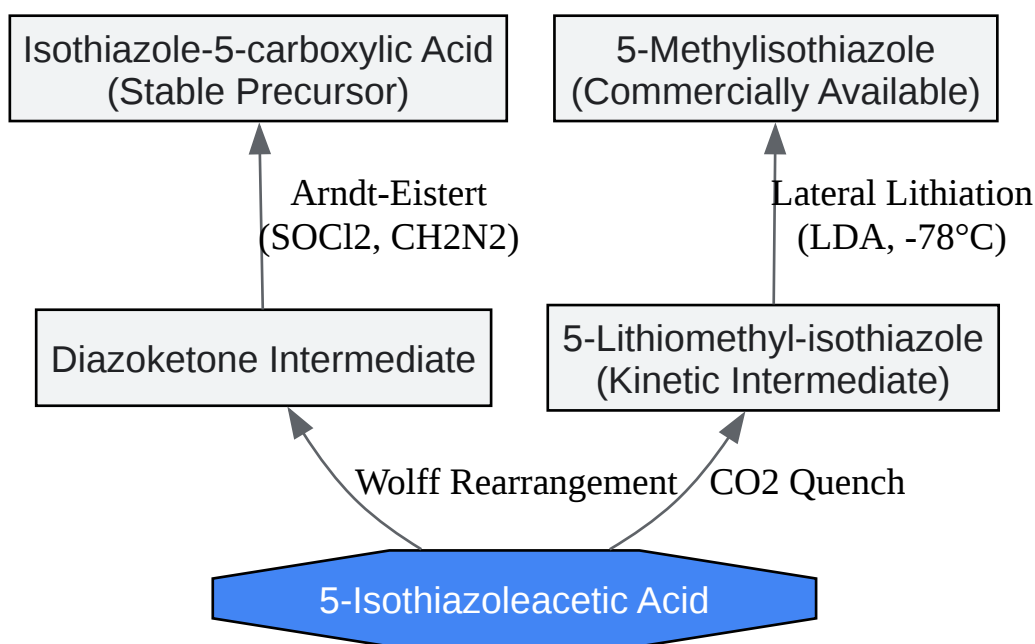


Figure 1: Retrosynthetic Analysis of 5-Isothiazoleacetic Acid

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Route A: Arndt-Eistert Homologation (Primary Protocol)

This route is preferred for its high functional group tolerance and avoidance of ring-opening side reactions common with organometallics.

Phase 1: Activation of Isothiazole-5-carboxylic Acid

Reagents: Isothiazole-5-carboxylic acid (1.0 eq), Thionyl Chloride (

, 5.0 eq), DMF (cat.), Toluene.

- Setup: Charge a flame-dried round-bottom flask with isothiazole-5-carboxylic acid under .
- Chlorination: Add anhydrous toluene followed by thionyl chloride. Add 1-2 drops of DMF to catalyze the Vilsmeier-Haack type activation.

- Reflux: Heat to 80°C for 3 hours. Monitor by TLC (conversion to acid chloride is indicated by an aliquot quench with MeOH forming the methyl ester).
- Workup: Evaporate volatiles under reduced pressure to yield crude isothiazole-5-carbonyl chloride. Use immediately.

Phase 2: Diazoketone Formation

Reagents: Diazomethane (

, excess, ethereal solution), Triethylamine (

, 1.1 eq). Safety Note: Diazomethane is explosive and toxic. Use a blast shield and dedicated glassware with smooth joints.

- Addition: Dissolve the crude acid chloride in anhydrous and cool to 0°C.
- Diazotization: Slowly add the ethereal diazomethane solution (prepared ex-situ from Diazald).
- Stirring: Allow to warm to room temperature over 2 hours.
- Quench: Carefully remove excess diazomethane with a stream of nitrogen into a dilute acetic acid trap. Evaporate solvent to obtain the -diazoketone.

Phase 3: Wolff Rearrangement

Reagents: Silver Benzoate or Silver Oxide (

, 0.1 eq), Water/Dioxane (1:1 mixture).

- Rearrangement: Dissolve the diazoketone in a 1:1 mixture of dioxane and water.
- Catalysis: Add the silver catalyst and heat to 70°C. Nitrogen gas evolution indicates the formation of the ketene intermediate, which is immediately trapped by water.

- Isolation: Filter off the silver catalyst. Adjust pH to 10 with 1N NaOH, wash with ethyl acetate (to remove neutrals), then acidify the aqueous layer to pH 2 with HCl.
- Extraction: Extract the acidic aqueous layer with EtOAc (3x). Dry over

and concentrate to yield **5-isothiazoleacetic acid**.

Route B: Lateral Lithiation (Direct Functionalization)

This method is shorter but riskier due to the "Base-Induced Ring Cleavage" (BIRC) phenomenon inherent to isothiazoles.

Mechanism & Selectivity

The isothiazole ring has two acidic sites: the C-5 ring proton and the C-5 methyl protons.

- n-Butyllithium (n-BuLi): Often attacks the sulfur atom or C-5 ring position, leading to ring opening (forming enethiolates).
- Lithium Diisopropylamide (LDA): A bulky, non-nucleophilic base favors deprotonation of the methyl group (lateral lithiation) at low temperatures.

Experimental Protocol

Reagents: 5-Methylisothiazole (1.0 eq), LDA (1.1 eq), Dry THF, Dry

(gas or solid).

- LDA Preparation: Generate LDA in situ by adding n-BuLi (2.5 M in hexanes) to diisopropylamine in THF at -78°C. Stir for 30 mins.
- Lithiation: Add a solution of 5-methylisothiazole in THF dropwise to the LDA solution at -78°C.
 - Critical Control: Do not allow temperature to rise above -60°C. Higher temperatures promote ring cleavage.
 - Observation: The solution typically turns deep yellow/orange, indicating the formation of the lithiomethyl species.

- Carboxylation: Bubble anhydrous

gas through the solution (or pour the reaction mixture onto crushed dry ice) while maintaining low temperature.

- Quench: Allow to warm to room temperature. Quench with water.
- Workup: Wash with ether (discard organic layer). Acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the product into EtOAc.

Workflow Visualization



Figure 2: Selectivity in Lateral Lithiation of Isothiazoles

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Purification & Characterization

The crude acid from either method requires purification to remove homologous impurities or ring-opened byproducts.

Purification Strategy

Method	Conditions	Target Purity
Recrystallization	Solvent: Water/Ethanol (9:1) or Benzene/Hexane.	>98%
Acid-Base Extraction	1. Dissolve in (aq). 2. Wash with .3. Acidify aq. layer with HCl. 4. Extract with EtOAc.	>95%
Preparative HPLC	Column: C18 Reverse Phase. Mobile Phase: (0.1% TFA) / MeCN gradient.	>99%

Analytical Parameters

- NMR (400 MHz, DMSO-
):
 - 12.5 (s, 1H, -COOH)
 - 8.45 (d, J=1.8 Hz, 1H, C3-H)
 - 7.15 (d, J=1.8 Hz, 1H, C4-H)
 - 3.95 (s, 2H, -CH₂-)
- NMR: Expected peaks at ~170 ppm (COOH), ~165 ppm (C5), ~158 ppm (C3), ~120 ppm (C4), ~35 ppm (CH₂).

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